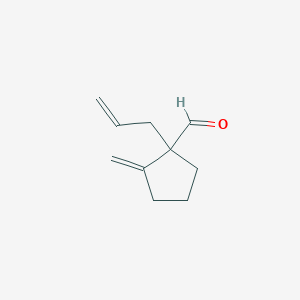
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is an organic compound that belongs to the family of aldehydes. It is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is not well understood. However, it has been suggested that it exerts its antimicrobial activity by inhibiting the growth of microorganisms. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which makes it a potential candidate for the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a strong odor, which can be a problem in some experiments.
Direcciones Futuras
For research include exploring its potential as a drug candidate and investigating its mechanism of action.
Métodos De Síntesis
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) can be synthesized by the reaction of cyclopentanone with acrolein in the presence of a catalyst such as piperidine. The reaction leads to the formation of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) with a yield of 70-80%.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has various applications in scientific research. It is commonly used in the synthesis of various organic compounds such as heterocycles, chiral compounds, and natural products. It is also used as a reagent in organic synthesis to introduce the cyclopentane ring into the molecule. Furthermore, it has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
152705-48-1 |
|---|---|
Nombre del producto |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-methylidene-1-prop-2-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8H,1-2,4-7H2 |
Clave InChI |
VWFBNCLJAWOGEI-UHFFFAOYSA-N |
SMILES |
C=CCC1(CCCC1=C)C=O |
SMILES canónico |
C=CCC1(CCCC1=C)C=O |
Sinónimos |
Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



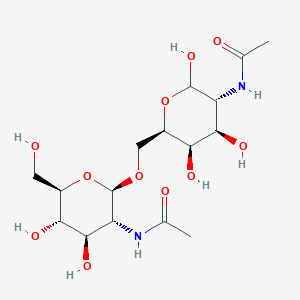
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
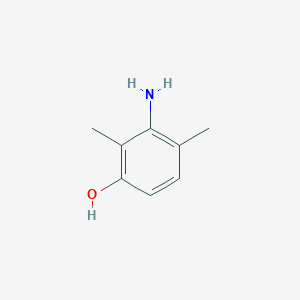
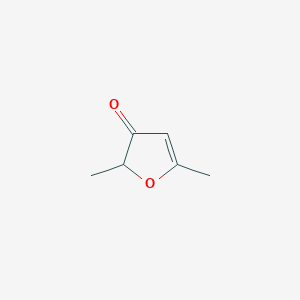
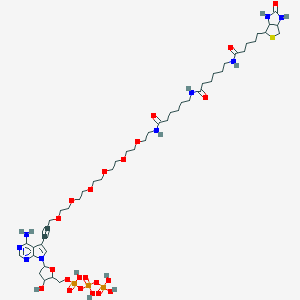
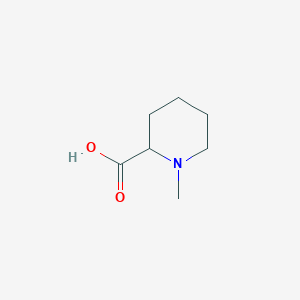
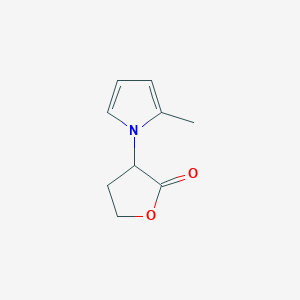
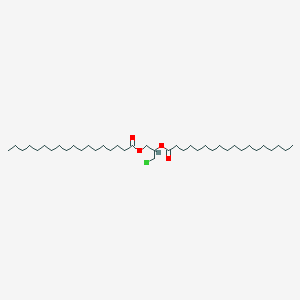
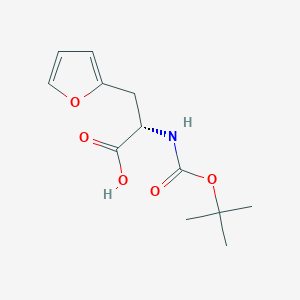
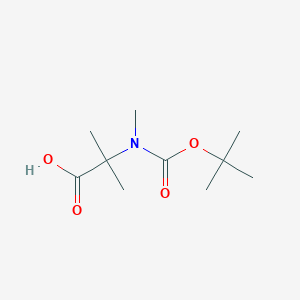


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
